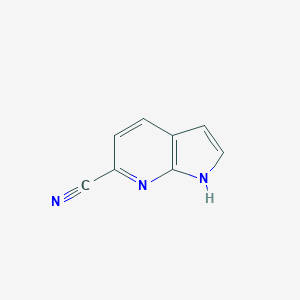

6-Ciano-7-azaindol

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6-Cyano-7-azaindole derivatives has been achieved through various methods. One effective route involves a one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene compounds, showcasing the diversity in synthesis strategies (Vilches-Herrera et al., 2012). Additionally, efficient syntheses of benzoylated 7-azaindoles demonstrate the introduction of acyl substituents, highlighting the chemical versatility of 6-Cyano-7-azaindole (Pillard et al., 2008).

Molecular Structure Analysis

The molecular structure of 6-Cyano-7-azaindole and its derivatives plays a crucial role in their reactivity and properties. Studies on the synthesis and reactivity of N-heterocycle-B(C6F5)3 complexes reveal insights into the coordination of 7-azaindole with boron, indicating the significance of molecular structure in understanding the compound's behavior (Focante et al., 2006).

Chemical Reactions and Properties

6-Cyano-7-azaindole participates in various chemical reactions, demonstrating a range of reactivities. For instance, the compound's interaction with aluminum to form luminescent organoaluminum complexes showcases its potential in materials science (Ashenhurst et al., 1998). Additionally, the ruthenium-catalyzed direct and selective C-H cyanation of N-(Hetero)aryl-7-azaindoles highlights its utility in pharmaceutical synthesis (Mishra et al., 2016).

Physical Properties Analysis

The physical properties of 6-Cyano-7-azaindole derivatives, such as luminescence, are critical for their application in various fields. The synthesis of mononuclear aluminum complexes with 7-azaindole demonstrates the blue luminescent properties of these compounds, relevant for optoelectronic applications (Ashenhurst et al., 2000).

Chemical Properties Analysis

The chemical properties of 6-Cyano-7-azaindole, including its reactivity towards different substituents and conditions, are crucial for its functionalization and application. Studies on the synthesis and functionalization of dichloro-6-azaindoles through lithium-chlorine exchange offer insights into the compound's chemical versatility and potential for generating novel derivatives (Lachance et al., 2009).

Aplicaciones Científicas De Investigación

Descubrimiento de fármacos

El bloque de construcción de 7-azaindol, que incluye 6-Ciano-7-azaindol, ha despertado un interés considerable en el campo del descubrimiento de fármacos . Esto se debe a sus poderosas propiedades medicinales .

Desarrollo de técnicas sintéticas

El desarrollo de técnicas sintéticas, elegantes para la funcionalización de 7-azaindoles, incluyendo this compound, sigue siendo un área activa de investigación . Esto es importante para crear nuevos compuestos con posibles propiedades medicinales.

Química catalizada por metales

Los avances en la química catalizada por metales han apoyado recientemente el desarrollo exitoso de una serie de métodos novedosos y efectivos para la funcionalización de la plantilla de 7-azaindol . Esto incluye this compound, y estos avances pueden conducir a la creación de nuevos compuestos con diversas aplicaciones.

Reacciones de acoplamiento cruzado

Los azaindoles, incluyendo this compound, se pueden obtener por diversos métodos, incluyendo aquellos que involucran reacciones catalizadas por metales . Esto es particularmente relevante en el campo de la síntesis orgánica.

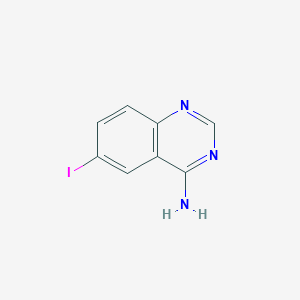

Inhibidores de quinasas

Los derivados de azaindol se han utilizado como inhibidores de quinasas en programas de descubrimiento de fármacos . Esto es significativo ya que los inhibidores de quinasas son fármacos que pueden bloquear ciertas enzimas (quinasas) y se pueden utilizar en el tratamiento del cáncer y las enfermedades inflamatorias.

Descubrimiento de fármacos basado en fragmentos (FBDD)

Los derivados de azaindol, incluyendo this compound, han surgido de la química medicinal y los programas de Descubrimiento de Fármacos Basados en Fragmentos (FBDD) . FBDD es un método para el descubrimiento de fármacos en el que se seleccionan pequeños fragmentos químicos para que se unan al objetivo biológico (como una proteína o enzima), que luego se utilizan como puntos de partida para construir moléculas más grandes para el desarrollo de fármacos.

Mecanismo De Acción

Target of Action

The primary target of 6-Cyano-7-azaindole is the Tyrosine Protein Kinase SRC . This kinase plays a crucial role in various cellular processes, including cell growth, division, migration, and survival .

Mode of Action

6-Cyano-7-azaindole interacts with its target by fitting within the ATP-binding site of the Tyrosine Protein Kinase SRC . This interaction inhibits the kinase, leading to changes in the cellular processes it controls .

Biochemical Pathways

The inhibition of the Tyrosine Protein Kinase SRC by 6-Cyano-7-azaindole affects various biochemical pathways. These include pathways involved in cell growth, division, migration, and survival . The downstream effects of these changes can lead to the inhibition of cancer cell proliferation .

Result of Action

The result of 6-Cyano-7-azaindole’s action is the inhibition of cancer cell proliferation . By inhibiting the Tyrosine Protein Kinase SRC, the compound can prevent cancer cells from growing and dividing .

Action Environment

The action, efficacy, and stability of 6-Cyano-7-azaindole can be influenced by various environmental factors These may include the presence of other molecules in the cell, the pH of the environment, and the temperature.

Direcciones Futuras

The 7-azaindole building block, including 6-Cyano-7-azaindole, continues to attract interest in the field of drug discovery due to its powerful medicinal properties . The development of synthetic techniques for the functionalization of 7-azaindoles is an active area of research, and advances in this field could lead to the development of new therapeutic agents .

Análisis Bioquímico

Biochemical Properties

The 7-azaindole building block, from which 6-Cyano-7-azaindole is derived, has been reported to have interesting biochemical and biophysical properties

Cellular Effects

Azaindole derivatives have been reported to function biologically as p38 MAP kinase inhibitors and antifungal agents . These effects could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Azaindole derivatives have been reported to function biologically as p38 MAP kinase inhibitors . This suggests that 6-Cyano-7-azaindole could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propiedades

IUPAC Name |

1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-5-7-2-1-6-3-4-10-8(6)11-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFBPZMOMITHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441311 | |

| Record name | 6-Cyano-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189882-33-5 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189882-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Cyano-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

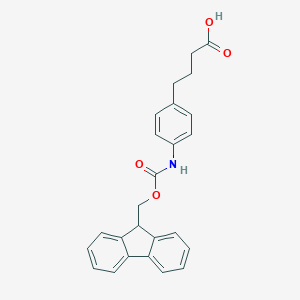

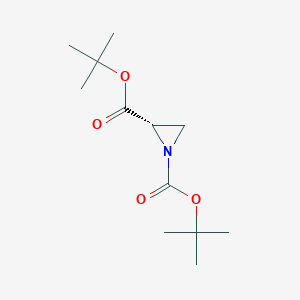

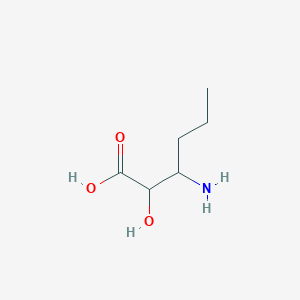

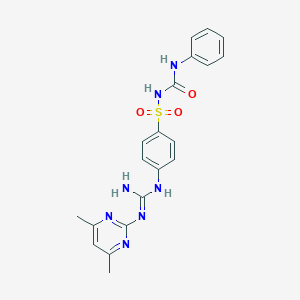

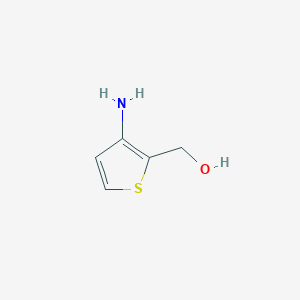

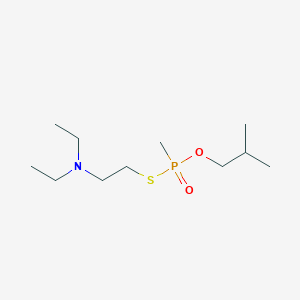

Feasible Synthetic Routes

Q & A

Q1: What is the role of 6-cyano-7-azaindole in the synthesis of benzoylated 7-azaindoles?

A1: 6-cyano-7-azaindole serves as a crucial starting material for synthesizing 6-benzoyl-7-azaindoles. [, ] The research demonstrates a method where organomagnesium compounds react with the nitrile group in 6-cyano-7-azaindole. This reaction leads to the formation of a new carbon-carbon bond, ultimately resulting in the desired 6-benzoyl-7-azaindole product. [, ]

Q2: What are the advantages of using 6-cyano-7-azaindole in this specific synthesis compared to other methods?

A2: While the provided research papers don't directly compare this method to other potential synthetic routes, they highlight the versatility of using 6-cyano-7-azaindole. [, ] The researchers suggest that this approach allows for the introduction of a "diverse range of acyl substituents." [, ] This suggests that modifying the organomagnesium compound used in the reaction could lead to a variety of different 6-acyl-7-azaindole derivatives, making this method potentially more versatile than others with limited substituent options.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Methylsulfanyl)-2-{[2-(methylsulfanyl)pyridin-3-yl]formamido}butanoic acid](/img/structure/B66497.png)